

Application Notes and Protocols for Measuring PF-06380101-Induced Cell Cycle Arrest

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Compound of Interest

Compound Name: PF-06380101

Cat. No.: B609976

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Introduction

PF-06380101 is a potent microtubule inhibitor and a cytotoxic analogue of Dolastatin 10.[1] As a component of antibody-drug conjugates (ADCs), its mechanism of action involves the disruption of microtubule dynamics, which is crucial for mitotic spindle formation. This interference with the cell's machinery for division leads to an arrest in the G2/M phase of the cell cycle and can subsequently induce apoptosis.[2][3][4] These application notes provide detailed protocols for investigating and quantifying the effects of **PF-06380101** on the cell cycle of cancer cell lines. The provided methodologies cover cell culture and drug treatment, cell cycle analysis by flow cytometry, assessment of cell proliferation, and analysis of key G2/M regulatory proteins by Western blot.

Data Presentation

The following tables summarize expected quantitative data from experiments measuring the effects of **PF-06380101** and its close analogue, Monomethyl Auristatin E (MMAE), on cell proliferation and cell cycle distribution.

Table 1: Antiproliferative Activity of **PF-06380101** in Human Cancer Cell Lines

Cell Line	Cancer Type	GI50 (nM)	Assay	Incubation Time
MDA-MB-361	Breast Cancer	0.19	MTS Assay	4 days
BT-474	Breast Cancer	0.26	MTS Assay	4 days
NCI-N87	Gastric Cancer	0.27	MTS Assay	4 days

Data adapted from publicly available information.[\[1\]](#) GI50 represents the concentration for 50% inhibition of cell growth.

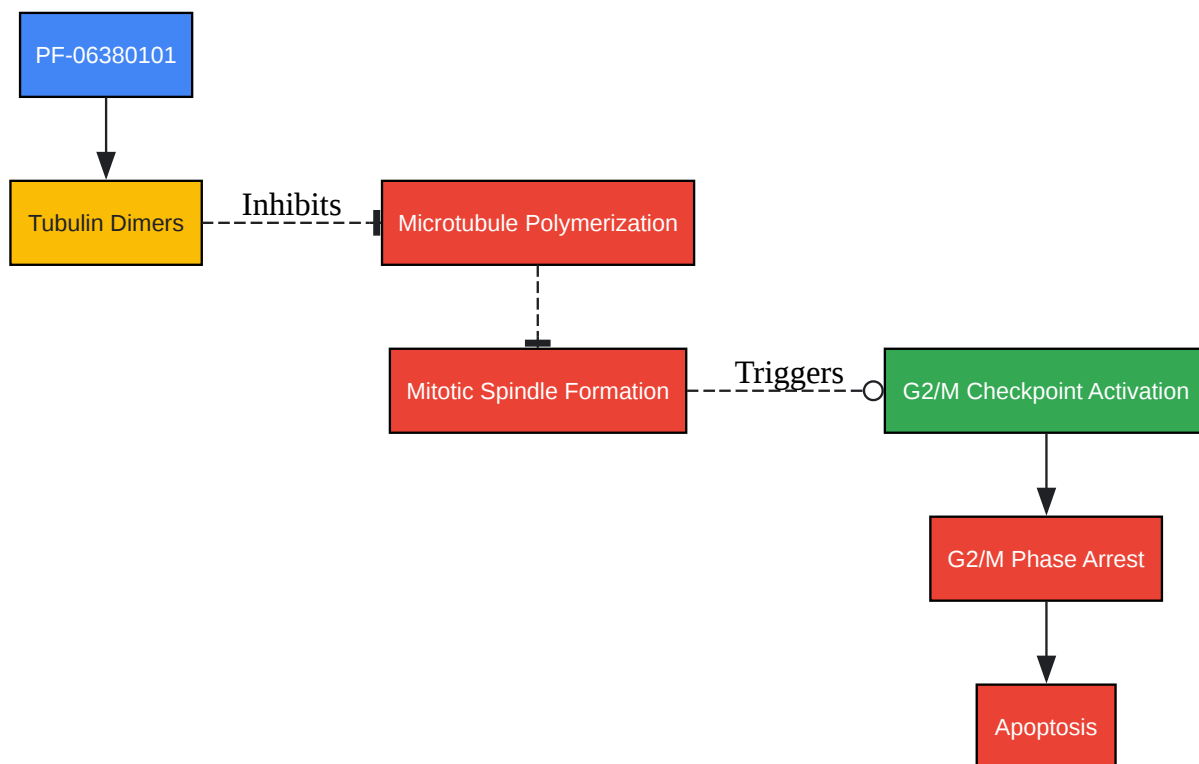
Table 2: Effect of MMAE (a **PF-06380101** Analogue) on Cell Cycle Distribution in Prostate Cancer Cell Lines

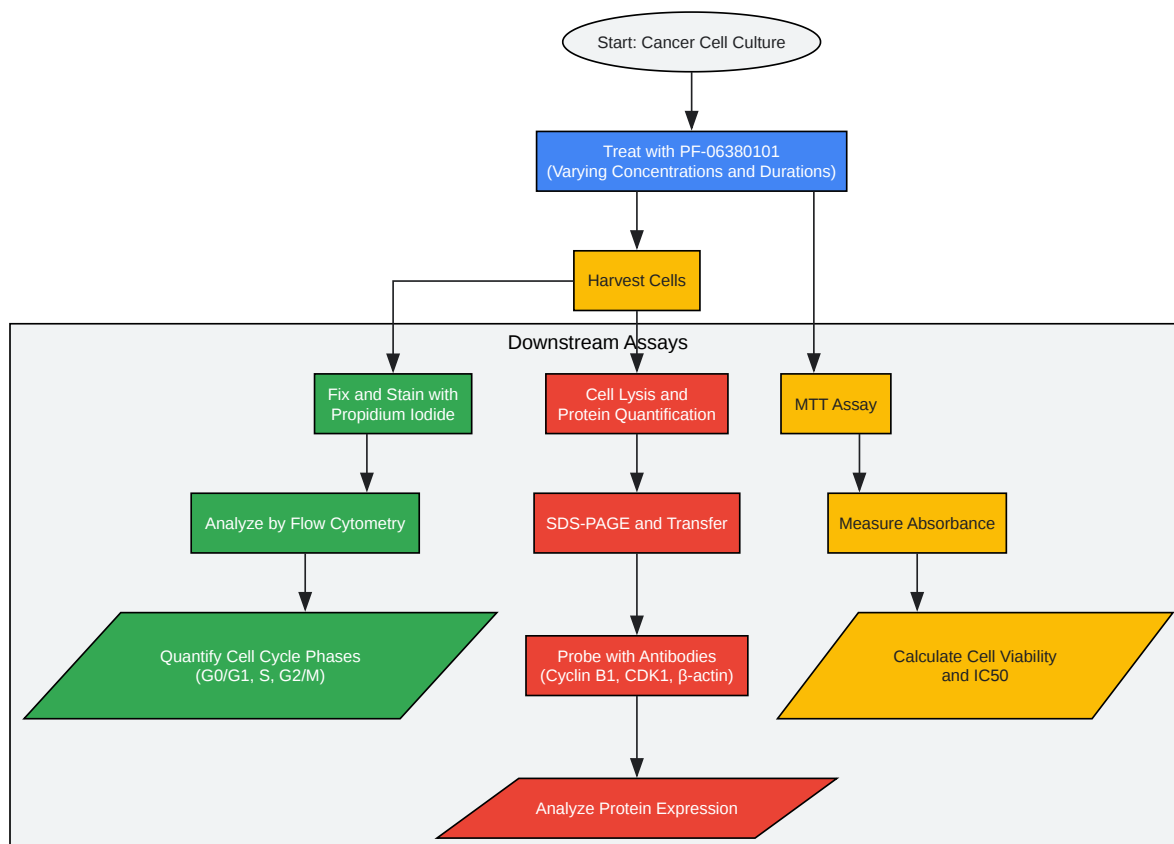
Cell Line	Treatment (24 hours)	% of Cells in G0/G1	% of Cells in S Phase	% of Cells in G2/M
PC-3	DMSO (Control)	~60%	~20%	~20%
PC-3	4 nM MMAE	~15%	~10%	~75%
C4-2B	DMSO (Control)	~55%	~25%	~20%
C4-2B	4 nM MMAE	~20%	~15%	~65%

Representative data based on studies of MMAE, a closely related auristatin derivative.[\[2\]](#)[\[5\]](#)
Actual percentages may vary depending on the cell line and experimental conditions.

Mandatory Visualizations

Signaling Pathway





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